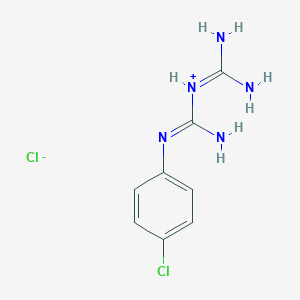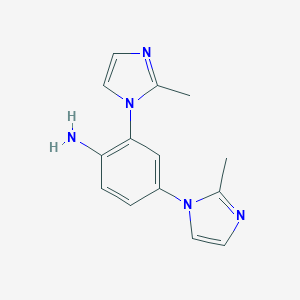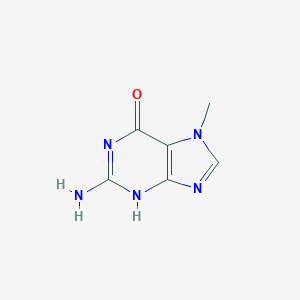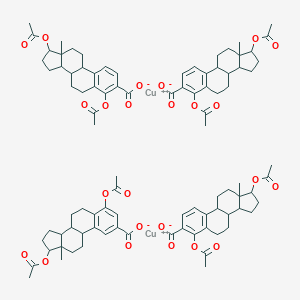![molecular formula C33H40O21 B141331 Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside] CAS No. 134953-93-8](/img/structure/B141331.png)
Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] is a flavonoid glycoside found in various plants, particularly in teas such as green tea and black tea . This compound is known for its potential health benefits and is often studied for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] typically involves the glycosylation of quercetin with glucose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced alcohols, and substituted glycosides .
Scientific Research Applications
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: Used in the food and beverage industry as a natural antioxidant and flavoring agent
Mechanism of Action
The mechanism of action of Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: The compound induces apoptosis in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] can be compared with other flavonoid glycosides such as:
Quercetin: Similar in structure but lacks the glycosylation at the 6’’ position.
Rutin: Another glycoside of quercetin but with different sugar moieties.
Kaempferol Glycosides: Similar flavonoid glycosides but with different aglycone structures
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .
Properties
CAS No. |
134953-93-8 |
|---|---|
Molecular Formula |
C33H40O21 |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23-,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
InChI Key |
XEFNBVWDOQCMSG-GJHFDJSNSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Key on ui other cas no. |
134953-93-8 |
Synonyms |
quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside quercetin-3-Glu-Rha-Gal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)


![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)






